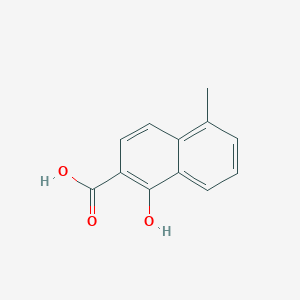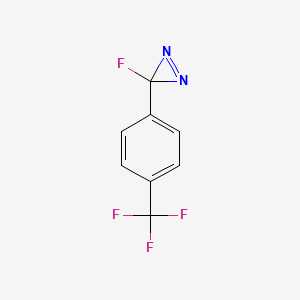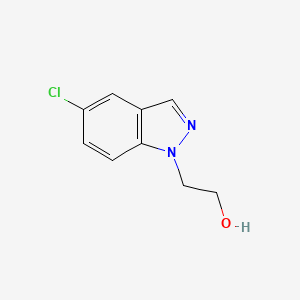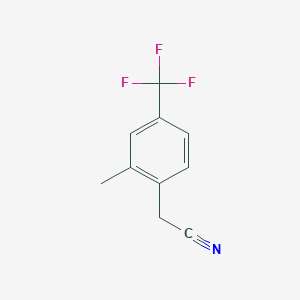![molecular formula C10H16N2O2 B15069604 1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)- CAS No. 90058-23-4](/img/structure/B15069604.png)
1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)- is a chiral spiro compound characterized by a unique bicyclic structure. This compound belongs to the class of spiro compounds, which are known for their intriguing conformational and configurational properties . The chirality of this compound is due to the helicity of the spirane skeleton, making it an interesting subject for stereochemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)- typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of appropriate diamines with cyclic anhydrides under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Alkyl halides, acyl chlorides; conditionsorganic solvents, presence of base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced spiro compounds, and various substituted spiro derivatives .
Applications De Recherche Scientifique
1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes . The spirocyclic structure allows for unique binding interactions with target proteins, enhancing its efficacy and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diazaspiro[4.5]decane-2,4-dione: Another spiro compound with a different ring size and substitution pattern.
1,5-Dioxaspiro[5.5]undecane: A spiro compound with oxygen atoms in the ring, exhibiting different chemical properties.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: A spiro compound with an additional nitrogen atom, leading to distinct reactivity.
Uniqueness
1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)- is unique due to its specific spirocyclic structure and chiral nature. The presence of two nitrogen atoms in the ring imparts distinct chemical reactivity and biological activity compared to other spiro compounds .
Propriétés
Numéro CAS |
90058-23-4 |
|---|---|
Formule moléculaire |
C10H16N2O2 |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
(3S)-3-methyl-1,4-diazaspiro[5.5]undecane-2,5-dione |
InChI |
InChI=1S/C10H16N2O2/c1-7-8(13)12-10(9(14)11-7)5-3-2-4-6-10/h7H,2-6H2,1H3,(H,11,14)(H,12,13)/t7-/m0/s1 |
Clé InChI |
QTRCQHLISNNBNQ-ZETCQYMHSA-N |
SMILES isomérique |
C[C@H]1C(=O)NC2(CCCCC2)C(=O)N1 |
SMILES canonique |
CC1C(=O)NC2(CCCCC2)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(4-Ethyl-phenyl)-isoxazol-5-yl]-methanol](/img/structure/B15069535.png)



![4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15069574.png)
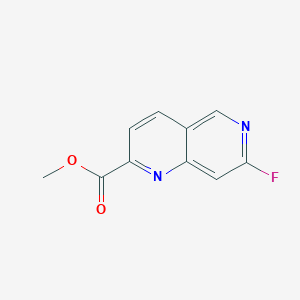
![(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15069589.png)
